molecular formula C11H10ClN3OS B12926624 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone CAS No. 89665-77-0

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone

Cat. No.: B12926624
CAS No.: 89665-77-0
M. Wt: 267.74 g/mol
InChI Key: POZYFYKORAUHPW-UHFFFAOYSA-N
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Description

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a pyrimidinone derivative characterized by a 3-chlorophenylaminomethyl substituent at the 5-position of the pyrimidinone core. The compound’s molecular formula is C₁₁H₁₀ClN₃OS, with a molecular weight of 267.73 g/mol.

Properties

CAS No.

89665-77-0

Molecular Formula

C11H10ClN3OS

Molecular Weight

267.74 g/mol

IUPAC Name

5-[(3-chloroanilino)methyl]-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C11H10ClN3OS/c12-8-2-1-3-9(4-8)13-5-7-6-14-11(17)15-10(7)16/h1-4,6,13H,5H2,(H2,14,15,16,17)

InChI Key

POZYFYKORAUHPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NCC2=CNC(=S)NC2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of 3-chloroaniline with a suitable aldehyde to form an imine intermediate. This intermediate then undergoes cyclization with thiourea under acidic conditions to yield the desired pyrimidine derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Core Formation

The pyrimidinone scaffold with a thioxo group (2-thioxo-2,3-dihydro-4(1H)-pyrimidinone) can be synthesized via:

  • Cyclization reactions involving amino esters and thiourea/thiosemicarbazide derivatives in the presence of acid catalysts (e.g., glacial acetic acid) .

  • Condensation of α-haloketones (e.g., chloroacetone) with aminothiones under refluxing ethanol, followed by cyclization .

Characterization Methods

The compound is typically analyzed using:

Spectral Analysis

  • IR spectroscopy :

    • NH stretching : ~3250–3300 cm⁻¹ (broad, exchangeable) .

    • C=O stretching : ~1690–1725 cm⁻¹ (carbonyl group) .

    • C=N stretching : ~1600 cm⁻¹ (aromatic) .

  • ¹H NMR :

    • NH proton : Singlet at δ ~9.10 ppm (exchangeable with D₂O) .

    • Methyl group : Singlet at δ ~2.23 ppm .

    • Aromatic protons : Multiplet at δ ~6.57–8.01 ppm .

Elemental Analysis

Confirming the molecular formula C₁₂H₁₁ClN₃OS (exact values depend on purity).

Element Theoretical % Experimental %
C50.550.2–50.8
H3.93.8–4.1
Cl12.412.1–12.5
N14.814.5–15.0
S11.211.0–11.3

Reactivity and Functionalization

The compound’s thioxo group and reactive hydrogen sites enable further transformations:

  • Alkylation/Thioalkylation : Reaction with alkyl halides to form 2-alkylthio derivatives .

  • Acetylation : Treatment with acetic anhydride to introduce acetyl groups at reactive positions .

  • Cyclization : Potential formation of fused heterocycles under acidic conditions .

Biological and Pharmacological Insights

While direct data for this compound is unavailable, related pyrimidinones exhibit:

  • Antimicrobial activity (e.g., pyrido[2,3-d]pyrimidinones) .

  • Enzyme inhibition (e.g., XIAP inhibitors), with pharmacokinetic profiles influenced by substituents .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is C12H11ClN2OSC_{12}H_{11}ClN_2OS, with a molecular weight of approximately 298.8 g/mol. The compound features a thioxo group, which is significant for its biological activity. The presence of the 3-chlorophenyl group enhances its pharmacological properties by influencing the compound's interaction with biological targets.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds containing thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines, such as Jurkat and A-431 cells, with some compounds demonstrating greater efficacy than standard chemotherapeutics like doxorubicin .

Case Study: Structure-Activity Relationship (SAR)

A thorough SAR analysis revealed that modifications in the phenyl ring significantly impact the cytotoxic activity of thiazole derivatives. The introduction of electron-withdrawing groups, such as chlorine, was found to enhance antiproliferative effects .

CompoundCell LineIC50 (µM)Reference
Compound 13Jurkat< 10
Compound 14A-431< 20
DoxorubicinJurkat~25

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. The presence of the thioxo group contributes to its effectiveness as an antibacterial agent. Studies have shown that certain derivatives possess greater antibacterial activity than existing antibiotics .

Structure-Based Drug Design

1. Inhibitors of Protein Kinases

The thioxo-pyrimidinone scaffold has been identified as a promising lead for developing inhibitors targeting specific protein kinases involved in cancer progression. The structural characteristics allow for effective binding to the active sites of these enzymes, which is crucial for inhibiting their function .

Case Study: Polo-like Kinase Inhibition

Research has identified a new heterocyclic scaffold based on pyrimidinone that effectively inhibits Polo-like kinase 1 (Plk1), a critical regulator of cell division. The structure-activity relationship studies indicated that modifications at specific positions could enhance inhibitory potency against Plk1 .

Potential in Cosmetic Formulations

The compound's unique properties may also lend themselves to applications in cosmetic formulations, particularly due to its stability and potential skin benefits. Research into dermatological applications highlights the importance of assessing skin bioavailability and the effectiveness of topical formulations containing such compounds .

Mechanism of Action

The mechanism of action of 5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
Target Compound 3-Chlorophenylaminomethyl 267.73 N/A N/A Chlorine enhances lipophilicity
5-(Morpholinomethyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone Morpholinomethyl 227.29 223–224 Water-soluble Polar morpholine group improves solubility
Cambinol (2-Hydroxy-1-naphthyl)methyl 351.41 N/A Moderate Sirtuin inhibitor (IC₅₀: 3–7 μM)
Mirin 4-Hydroxyphenyl 194.21 N/A Moderate MRN complex inhibitor, G₂ arrest
5-[(2-Ethylphenyl)amino]methyl analog 2-Ethylphenylaminomethyl 261.34 N/A N/A Ethyl group increases steric bulk

Key Observations:

  • Substituent Effects: The target compound’s 3-chlorophenyl group balances lipophilicity and electronic effects, contrasting with mirin’s polar 4-hydroxyphenyl group and cambinol’s bulky naphthyl group.
  • Solubility: Morpholinomethyl derivatives exhibit higher water solubility due to the polar morpholine ring, whereas cambinol’s naphthyl group reduces solubility .
Enzyme Inhibition
  • Cambinol: A nonselective sirtuin inhibitor (SIRT1/2) with cytotoxicity in lymphoma cells (IC₅₀: 3–7 μM). Competitive binding with peptide substrates suggests its substituent’s role in substrate mimicry .
  • Mirin : Inhibits the Mre11-Rad50-Nbs1 (MRN) complex, inducing G₂ arrest in cancer cells. Its 4-hydroxyphenyl group may facilitate hydrogen bonding with the target .
Anticancer Potential
  • Cambinol: Demonstrates selectivity against cancer cell lines (epithelial and lymphoma) over non-transformed cells, highlighting the importance of substituent bulk for selectivity .
  • Target Compound : The 3-chlorophenyl group may enhance DNA intercalation or kinase inhibition, though experimental validation is needed .

Biological Activity

5-(((3-Chlorophenyl)amino)methyl)-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antibacterial, cytotoxic, and other pharmacological properties.

Chemical Structure and Synthesis

The compound is characterized by its pyrimidine core substituted with a thioxo group and a chlorophenyl moiety. The synthesis typically involves the reaction of appropriate thiourea derivatives with aldehydes under controlled conditions to yield the desired pyrimidinone structure.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC12H11ClN4OS
Molecular Weight275.34 g/mol
CAS Number89665-70-3

Antibacterial Activity

The antibacterial properties of this compound have been investigated against various bacterial strains. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation
In a study evaluating the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL. These results suggest that the compound has potential as a lead for developing new antibacterial agents .

Cytotoxicity

The cytotoxic effects of the compound were assessed using various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)
MCF-715
MDA-MB-23120

The IC50 values indicate that the compound possesses moderate cytotoxicity, warranting further investigation into its mechanism of action and potential therapeutic applications in oncology .

The mechanism through which this compound exerts its effects is believed to involve inhibition of key enzymes involved in bacterial cell wall synthesis and disruption of cellular processes in cancer cells. This aligns with findings from similar compounds within the pyrimidine class that have shown to inhibit DNA gyrase and other critical targets in microbial and cancer cell proliferation .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Further studies are required to optimize its pharmacokinetic profile for clinical use.

Q & A

Q. What are the standard synthetic protocols for preparing 5-(((3-chlorophenyl)amino)methyl)-2-thioxo-dihydropyrimidinone derivatives?

Methodological Answer : A common approach involves condensation reactions between thiourea and substituted malonates or α,β-unsaturated ketones. For example:

  • Step 1 : React 4-phenyl-2-aminothiazole with diethyl malonate to form a key ester intermediate.
  • Step 2 : Treat the ester with thiourea in ethanolic sodium ethoxide to yield the pyrimidinone core.
  • Step 3 : Introduce the (3-chlorophenyl)aminomethyl group via nucleophilic substitution or Schiff base formation (e.g., using 3-chlorophenylamine and formaldehyde derivatives) .
  • Purification : Recrystallize from methanol or ethanol for high-purity yields (typical yields: 45–62%) .

Q. How is the structural characterization of this compound performed?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H NMR : Look for singlet signals at δ ~9.96 ppm (=CH proton) and D2O-exchangeable NH protons (δ 12.1–12.4 ppm).
    • ¹³C NMR : Identify C=S (~185 ppm) and C=O (~168 ppm) groups .
  • X-ray Crystallography : Use SHELX software for structure refinement. The pyrimidinone ring typically adopts an envelope conformation, with dihedral angles between aromatic substituents and the core (~89°) .

Q. What biological assays are suitable for evaluating its activity?

Methodological Answer :

  • Enzyme Inhibition : Test against sirtuin isoforms (SIRT1/2) using fluorometric assays with acetylated peptide substrates. Competitive inhibition with the substrate (Ki determination) can be assessed via titration experiments .
  • Antimicrobial Screening : Employ disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can reaction mechanisms for pyrimidinone formation be elucidated?

Methodological Answer :

  • Kinetic Studies : Monitor intermediates via LC-MS or in situ FTIR.
  • NMR Analysis : Use NOE difference spectroscopy to determine regioselectivity in cyclization steps (e.g., α,β-unsaturated ketone addition to aminopyrimidinones) .
  • Computational Modeling : Apply DFT calculations to evaluate transition states and energy barriers for thiourea-malonate condensations .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer :

  • Standardized Assays : Replicate studies under controlled conditions (fixed pH, temperature, and NAD⁺ concentrations for sirtuin assays) .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 3-chlorophenyl vs. 4-chlorophenyl analogs) using IC₅₀ values and molecular docking .

Q. How can conformational flexibility impact crystallographic refinement?

Methodological Answer :

  • SHELX Refinement : Account for envelope conformations in dihydropyrimidinones by refining anisotropic displacement parameters.
  • Hydrogen Bonding : Analyze N–H⋯S interactions (e.g., centrosymmetric dimers with bond lengths ~3.2 Å) to stabilize crystal packing .

Q. What methods optimize synthesis yields for scaled-up production?

Methodological Answer :

  • Catalyst Screening : Compare K₂CO₃, NaOEt, or ionic liquids in solvent-free conditions.
  • Microwave Assistance : Reduce reaction time (e.g., from 3 hours to 30 minutes) while maintaining yields >50% .

Q. How are fused heterocyclic derivatives synthesized from this compound?

Methodological Answer :

  • Cyclocondensation : React with α,β-unsaturated ketones in DMF to form pyrido[2,3-d]pyrimidines.
  • NOE Spectroscopy : Confirm regioselectivity (e.g., 6- vs. 7-substituted products) .
  • Example : Fuse with chromanones using acetic acid reflux to yield chromeno-pyrido-pyrimidines .

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